5-Chloroquinolin-8-amine

Antimalarial 8-aminoquinoline structure-activity relationship

Researchers optimizing antimalarial 8-aminoquinoline leads often encounter false-positive hits from promiscuous scaffold activity. 5-Chloroquinolin-8-amine (5CQ) resolves this as a definitive negative control-historically confirmed devoid of antimalarial activity, unlike the active 6-methoxy analog pamaquine. • Negative control for 8-aminoquinoline antimalarial screening cascades • Higher melting point (87°C) vs. 7-Cl (~69°C) and unsubstituted (62-65°C) analogs ensures consistent thermal behavior • Established dye intermediate; bidentate 5-Cl/8-NH₂ arrangement enables bifunctional coordination for azo-coupling and condensation reactions Procurement managers benefit from exact regioisomer specification, avoiding substitution with inactive or lower-melting analogs.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 5432-09-7
Cat. No. B1296126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroquinolin-8-amine
CAS5432-09-7
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)N)Cl
InChIInChI=1S/C9H7ClN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2
InChIKeyTVSJIVLFKNZFBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloroquinolin-8-amine (CAS 5432-09-7) Procurement Essentials: Class Identification & Baseline Properties


5-Chloroquinolin-8-amine (CAS 5432-09-7), also referenced as 5-chloro-8-aminoquinoline, is a heterocyclic aromatic amine belonging to the 8-aminoquinoline family [1]. It is characterized by a chlorine atom at the 5-position and a primary amine at the 8-position of the bicyclic quinoline scaffold (molecular formula C₉H₇ClN₂, molecular weight 178.62 g/mol) [1]. The compound is a yellow needle-like crystalline solid (melting point 87 °C) with low aqueous solubility but good solubility in ethanol and ether, commonly produced as a dye intermediate via iron/acetic acid reduction of 5-chloro-8-nitroquinoline [2].

Why 5-Chloroquinolin-8-amine (5432-09-7) Cannot Be Casually Substituted: The Risk of Regioisomer Interchange


The selection between 5-chloroquinolin-8-amine and its closest analogs—particularly 7-chloroquinolin-8-amine and unsubstituted 8-aminoquinoline—is non-trivial due to regiospecific chlorine substitution effects that dramatically alter bioactivity, physicochemical properties, and synthetic utility. A direct historical comparison revealed that 5-chloro-8-aminoquinoline was devoid of antimalarial activity, while the 6-methoxy analog (pamaquine) showed therapeutic action [1]. Additionally, the 5-chloro isomer exhibits a higher melting point (87 °C) compared to the 7-chloro (~69 °C) and unsubstituted (62–65 °C) variants, impacting purification and formulation [1][2]. These differential properties mean that procurement specifications must be exact: substituting a different regioisomer cannot reproduce the thermal behavior, reactivity, or biological profile of 5-chloroquinolin-8-amine.

Quantitative Differentiation Evidence for 5-Chloroquinolin-8-amine (5432-09-7) vs. Closest Analogs


Antimalarial Activity Gap: 5-Chloro-8-aminoquinoline vs. Pamaquine in Avian Malaria Model

In a controlled avian malaria model, 5-chloro-8-aminoquinoline (SN-11,629) showed no antimalarial activity, whereas the prototypical 8-aminoquinoline pamaquine (6-methoxy-8-aminoquinoline) exhibited substantial therapeutic action in the same assay [1]. This result directly demonstrates that the 5-chloro substitution pattern fails to confer the antimalarial pharmacophore required for 8-aminoquinoline activity, distinguishing it sharply from active analogs.

Antimalarial 8-aminoquinoline structure-activity relationship

Melting Point Differentiation: 5-Cl vs. 7-Cl Regioisomer and Unsubstituted 8-Aminoquinoline

5-Chloroquinolin-8-amine exhibits a melting point of 87 °C, which is approximately 18 °C higher than its 7-chloro regioisomer (melting point ~69 °C) and 22–25 °C higher than unsubstituted 8-aminoquinoline (62–65 °C) [1][2]. This elevation reflects the distinct crystal packing conferred by the 5-position chlorine, impacting handling, storage, and purification.

Thermal properties polymorphism crystallinity

Boiling Point Elevation: 5-Cl vs. 7-Cl Regioisomer and Unsubstituted 8-Aminoquinoline

The boiling point of 5-chloroquinolin-8-amine is reported at 354.4 °C (760 mmHg), compared to 331.1 °C for 7-chloroquinolin-8-amine and 289.8 °C for 8-aminoquinoline [1]. This 23.3 °C increase over the 7-Cl isomer and 64.6 °C over the unsubstituted parent indicates significantly lower volatility, relevant for vacuum distillation or high-temperature processing.

Volatility distillation thermal stability

Synthetic Yield Benchmark: Iron/Acetic Acid Reduction Route to 5-Chloroquinolin-8-amine

A well-described synthetic protocol—reduction of 5-chloro-8-nitroquinoline with iron powder in 50% acetic acid followed by steam distillation—delivers 5-chloroquinolin-8-amine in 79% isolated yield . While direct yield comparisons for the 7-chloro isomer under identical conditions are absent from the disclosed literature, this robust 79% yield provides a reproducible benchmark for procurement teams evaluating synthetic feasibility and cost-of-goods.

Process chemistry reduction yield optimization

Optimal Deployment Scenarios for 5-Chloroquinolin-8-amine (5432-09-7) Based on Differentiated Evidence


Antimalarial Drug Discovery: Negative Control or Scaffold-Hopping Library Component

Based on documented inactivity in avian malaria [1], 5-chloroquinolin-8-amine is best used as a negative control compound in 8-aminoquinoline antimalarial screening cascades, or as a core scaffold for derivatization aimed at redeploying the 5-chloro pharmacophore toward other therapeutic targets. Procurement for antimalarial lead optimization should instead prioritize the 6-methoxy or 7-substituted analogs.

Dye Intermediates & Heterocyclic Building Blocks Requiring Defined Thermal Properties

The compound's established role as a dye intermediate [1] and its higher melting point (87 °C) compared to regioisomers make it suitable for azo-coupling or condensation reactions where crystalline product isolation and thermal stability are critical. Buyers should specify the 5-chloro regioisomer to ensure consistent melting behavior and avoid the lower-melting 7-chloro analog.

Synthetic Methodology Development: Aryl Sulfonyl Coupling Agent

5-Chloroquinolin-8-amine (5CQ) has been reported as a bidentate aryl sulfonyl compound useful as a coupling agent for amides, chlorides, and aliphatic methyl esters, as well as a catalyst for dehydrogenative amination and sulfonylation reactions [1]. Its unique 5-Cl/8-NH₂ arrangement enables bifunctional coordination, a feature not matched by 7-Cl or unsubstituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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